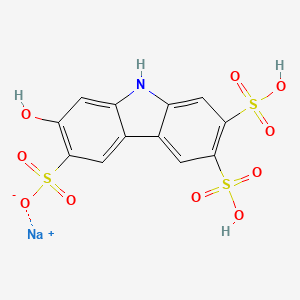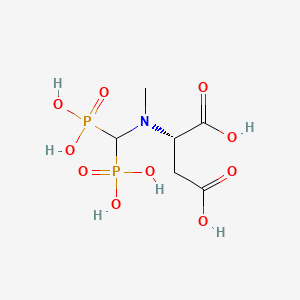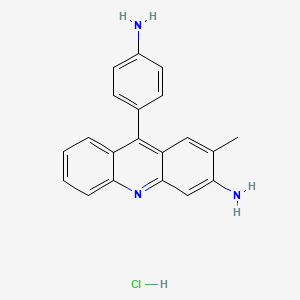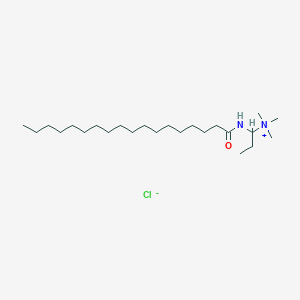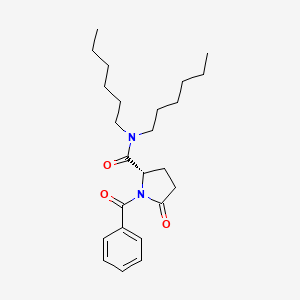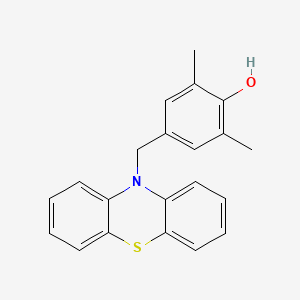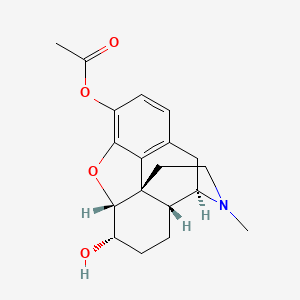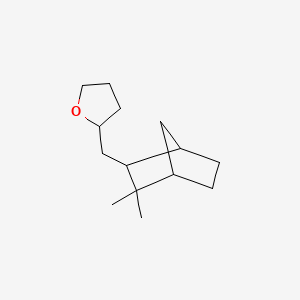
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C30H33Br6P It is known for its unique structure, which includes a cyclododecyl ring substituted with five bromine atoms and a triphenylphosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide typically involves the bromination of cyclododecane followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the cyclododecyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions
Analyse Chemischer Reaktionen
Types of Reactions
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphonium group.
Substitution: The bromine atoms on the cyclododecyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the cyclododecyl ring.
Wissenschaftliche Forschungsanwendungen
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of brominated compounds and phosphonium salts.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, including its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of flame retardants and other industrial chemicals due to its brominated structure.
Wirkmechanismus
The mechanism by which (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phosphonium group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5,6,10,11-Pentabromocyclododecane): Similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphonium bromide: Contains the phosphonium group but lacks the brominated cyclododecyl ring.
Uniqueness
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is unique due to the combination of a highly brominated cyclododecyl ring and a triphenylphosphonium group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
83949-31-9 |
|---|---|
Molekularformel |
C30H33Br6P |
Molekulargewicht |
904.0 g/mol |
IUPAC-Name |
(2,5,6,10,11-pentabromocyclododecyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H33Br5P.BrH/c31-25-17-10-18-26(32)29(35)21-30(28(34)20-19-27(25)33)36(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24;/h1-9,11-16,25-30H,10,17-21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
PLAPVJLKXWXNOF-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C(CCC(C(CC(C(C1)Br)Br)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


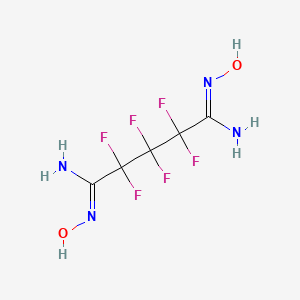
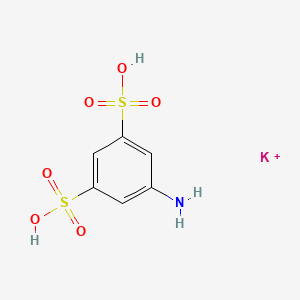
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
